2,2-Difluoroethane-1-sulfonamide
Overview
Description
2,2-Difluoroethane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes two fluorine atoms attached to the second carbon of ethane and a sulfonamide group attached to the first carbon. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
2,2-Difluoroethane-1-sulfonamide belongs to the class of sulfonamides, which are known to target enzymes involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid.
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways that lead to the production of DNA in bacteria . This results in the inability of the bacteria to replicate and grow, leading to their eventual death.
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. This is due to the disruption of folic acid synthesis, which is essential for DNA production in bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in natural and treated waters has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1-sulfonamide typically involves the reaction of difluoroethane with sulfonamide under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable sulfonamide nucleophile reacts with difluoroethane in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
2,2-Difluoroethane-1-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-Difluoroethane-1-sulfonamide is unique due to its difluoroethane structure and sulfonamide group. Similar compounds include:
2,2-Dichloroethane-1-sulfonamide: Similar structure but with chlorine atoms instead of fluorine.
2,2-Difluoroethanol: Similar difluoroethane structure but with a hydroxyl group instead of sulfonamide.
These compounds differ in their reactivity and applications due to the presence of different functional groups.
Properties
IUPAC Name |
2,2-difluoroethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBOMSJOUZHDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033906-56-7 | |
Record name | 2,2-difluoroethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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